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  • Product: Methyl 8-methoxyquinoline-2-carboxylate
  • CAS: 78224-47-2

Core Science & Biosynthesis

Foundational

The Enduring Significance of Quinoline-2-Carboxylate Methyl Esters: A Technical Guide for Modern Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents. Within this vast chemical family, quinoline-2-carboxylate methyl esters rep...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents. Within this vast chemical family, quinoline-2-carboxylate methyl esters represent a class of compounds with a rich history and a promising future in drug development. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological applications of these versatile molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

A Legacy Etched in Chemical History: The Discovery of the Quinoline Core and its Carboxylated Derivatives

The story of quinoline-2-carboxylate methyl esters begins with the discovery of their parent heterocycle, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. However, it was the pioneering work of chemists in the latter half of the 19th century that truly unlocked the synthetic pathways to this important scaffold. Landmark syntheses such as the Skraup (1880), Doebner-von Miller (1881), and Friedländer (1882) reactions laid the groundwork for the systematic exploration of quinoline chemistry.[1][2][3]

The direct lineage of quinoline-2-carboxylate esters can be traced to the synthesis of quinoline-2-carboxylic acid, also known as quinaldic acid. While the precise date of the first synthesis of its methyl ester is not prominently documented in historical records, the esterification of carboxylic acids was a well-established practice in the 19th century.[4][5] It is highly probable that methyl quinaldate was first prepared shortly after the isolation and characterization of quinaldic acid through standard acid-catalyzed esterification with methanol.[6] This straightforward conversion would have provided early chemists with a more volatile and synthetically versatile derivative of the parent acid.

The Art and Science of Synthesis: Crafting Quinoline-2-Carboxylate Methyl Esters

The synthesis of quinoline-2-carboxylate methyl esters can be broadly approached in two ways: construction of the quinoline ring with the carboxylate group already in place, or functionalization of a pre-formed quinoline scaffold.

Building from the Ground Up: Classical Named Reactions

A powerful method for synthesizing quinolines, the Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7][8][9] To obtain a 2-carboxy-substituted quinoline, pyruvic acid or its ester can be employed. The reaction is typically catalyzed by strong Brønsted or Lewis acids.

The choice of a strong acid catalyst is crucial as it facilitates both the initial 1,4-addition of the aniline to the α,β-unsaturated system and the subsequent cyclization and dehydration steps that lead to the aromatic quinoline ring.[10] However, a significant challenge in the traditional Doebner-von Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under the harsh acidic conditions, which can lead to low yields.[10]

Diagram: The Doebner-von Miller Reaction Pathway

Doebner_von_Miller Aniline Aniline Intermediate1 1,4-Adduct Aniline->Intermediate1 AlphaBetaUnsat α,β-Unsaturated Carbonyl Compound AlphaBetaUnsat->Intermediate1 AcidCat Acid Catalyst (e.g., HCl, H₂SO₄) AcidCat->Intermediate1 Intermediate2 Cyclized Dihydroquinoline Intermediate1->Intermediate2 Cyclization Quinoline Substituted Quinoline Intermediate2->Quinoline Oxidation & Aromatization

Caption: Generalized workflow of the Doebner-von Miller reaction.

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an ester of pyruvic acid.[2][9][11] This reaction can be catalyzed by either acids or bases. The choice of catalyst can influence the reaction rate and selectivity, with modern variations employing a range of catalysts from molecular iodine to metal triflates to improve efficiency and yield under milder conditions.[11][12]

The causality behind catalyst selection in the Friedländer synthesis lies in their ability to promote the initial condensation between the two carbonyl-containing reactants and the subsequent cyclization and dehydration to form the quinoline ring.[7] Lewis acids, for example, can coordinate to the carbonyl oxygen atoms, increasing their electrophilicity and facilitating the key bond-forming steps.[11]

Diagram: The Friedländer Synthesis Workflow

Friedlander_Synthesis Start Start: 2-Aminoaryl Aldehyde/Ketone & α-Methylene Carbonyl Compound Mixing Mix Reactants with Catalyst (Acid or Base) Start->Mixing Reaction Heat Reaction Mixture (Conventional or Microwave) Mixing->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Substituted Quinoline Purification->Product

Caption: A step-by-step workflow for the Friedländer synthesis.

Modern Synthetic Innovations

More recent synthetic strategies often focus on improving the efficiency, substrate scope, and environmental footprint of quinoline-2-carboxylate ester synthesis. One-pot procedures starting from simple precursors are particularly attractive. For instance, a modern approach involves the reaction of 2-aminobenzaldehydes with β-nitroacrylates.[13]

Detailed Experimental Protocol: Acid-Catalyzed Esterification of Quinaldic Acid

This protocol details a classic and reliable method for the preparation of methyl quinoline-2-carboxylate from its corresponding carboxylic acid.

Materials:

  • Quinaldic acid (quinoline-2-carboxylic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve quinaldic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise to the stirring solution. The addition of a strong acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the reaction to reach equilibrium.

  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. This step is crucial to quench the reaction and allow for the extraction of the ester into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl quinoline-2-carboxylate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure methyl ester.

A Spectrum of Biological Activity: The Therapeutic Potential of Quinoline-2-Carboxylate Methyl Esters

Derivatives of quinoline-2-carboxylic acid have demonstrated a wide array of biological activities, and their methyl esters are no exception. The ester functionality can modulate the pharmacokinetic properties of the parent carboxylic acid, often enhancing cell permeability and bioavailability.

Anticancer Properties

Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents.[14][15][16][17] While specific IC50 values for the unsubstituted methyl quinoline-2-carboxylate are not extensively reported, related quinoline structures have shown significant cytotoxicity against various cancer cell lines. The mechanism of action is often multifactorial, involving the inhibition of key enzymes, intercalation with DNA, and induction of apoptosis.

Compound Class Cancer Cell Line Activity (IC50/GI50)
Quinoline-2-carboxamide derivativePAK1 kinase15.27 µM[14]
Indole quinoline hybridsK5625-11 µM[14]
Pyridine-quinoline hybridPC-3 (prostate cancer)1.29 µM[14]
2-Arylquinoline derivativeHeLa (cervical cancer)8.3 µM[16]
2-Arylquinoline derivativePC3 (prostate cancer)31.37 µM[16]
Ursolic acid-quinoline derivativeMDA-MB-231 (breast cancer)0.61 µM[17]
Antimicrobial and Antifungal Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[3][14][18][19][20][21] Derivatives of quinoline-2-carboxylic acid have shown promising activity against a range of bacterial and fungal pathogens. The presence of the quinoline ring is thought to contribute to the antimicrobial effect through mechanisms such as DNA gyrase inhibition and disruption of cell wall synthesis.[19]

Compound Class Microorganism Activity (MIC)
Fluoroquinolone derivativeMRSA2 µg/mL[19]
Rhodanine-quinoline derivativeMultidrug-resistant Gram-positive bacteria1-2 µg/mL[19]
Quinolinequinone derivativeStaphylococcus aureus1.22–9.76 µg/mL[18]
Quinolinequinone derivativeEnterococcus faecalis4.88 µg/mL[18]
Quinoline-based hydroxyimidazolium hybridStaphylococcus aureus2 µg/mL[21]
Quinoline-based hydroxyimidazolium hybridMycobacterium tuberculosis H37Rv10 µg/mL[21]
N-methyl thiosemicarbazonesE. coli2.45 to 19.84 µg/mL[20]

Future Directions and Conclusion

The journey of quinoline-2-carboxylate methyl esters from their historical roots in 19th-century organic chemistry to their current status as valuable scaffolds in drug discovery is a testament to the enduring power of this heterocyclic system. While much has been accomplished in understanding their synthesis and biological activities, significant opportunities for further research remain.

Future efforts should focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the elucidation of detailed structure-activity relationships. The continued investigation of quinoline-2-carboxylate methyl esters and their derivatives holds great promise for the discovery of new and effective therapeutic agents to address a range of human diseases.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed February 23, 2026.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem. Published 2025. Accessed February 23, 2026.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Accessed February 23, 2026.
  • Friedländer Quinoline Synthesis. Alfa Chemistry. Accessed February 23, 2026.
  • Tanwar B, Kumar D, Kumar A, et al. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. 2015;39(12):9824-9833. doi:10.1039/C5NJ02010G
  • Doebner–Miller reaction. Wikipedia. Accessed February 23, 2026.
  • Doebner-Miller Reaction. SynArchive. Accessed February 23, 2026.
  • Wu J, Xia HG, Gao K. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry. 2006;4(1):126-129. doi:10.1039/B513233A
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. Benchchem. Published 2025. Accessed February 23, 2026.
  • Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science Publishers. Published February 20, 2025. Accessed February 23, 2026.
  • Technical Support Center: Synthesis of Quinoline-2-Carboxylate. Benchchem. Published 2025. Accessed February 23, 2026.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. 2022;1(2):65-79.
  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem. Published December 2025. Accessed February 23, 2026.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2024;29(17):3968. doi:10.3390/molecules29173968
  • Friedländer synthesis. Wikipedia. Accessed February 23, 2026.
  • Method for one-step preparation of 2-methylquinoline. Google Patents. Published January 30, 2013. Accessed February 23, 2026.
  • Al-Salahi R, Al-Omar MA, Amr A-GE. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. 2022;27(20):6834. doi:10.3390/molecules27206834
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. 2022;46(1):234-247. doi:10.1039/D1NJ04690A
  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Published July 17, 2018. Accessed February 23, 2026.
  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Benchchem. Published 2025. Accessed February 23, 2026.
  • Wang Y, Chen Y, Yu L, et al. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. 2024;265:116086. doi:10.1016/j.ejmech.2023.116086
  • Gu W, Wang Y, Wang X, et al. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. Bioorganic & Medicinal Chemistry Letters. 2017;27(17):4103-4108. doi:10.1016/j.bmcl.2017.07.033
  • Carradori S, D'Ascenzio M, Secci D, et al. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. European Journal of Medicinal Chemistry. 2022;233:114227. doi:10.1016/j.ejmech.2022.114227
  • Aldawsari FS, Binsaleh H, El-Faham A, et al. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. 2019;24(23):4306. doi:10.3390/molecules24234306
  • Antimicrobial activity and MIC determination of tested compounds.
  • Analysis and Synthesis in Nineteenth-Century Organic Chemistry. UCL Discovery. Accessed February 23, 2026.
  • Schwarcz J. The Beginnings of Chemical Synthesis. Office for Science and Society - McGill University. Published October 22, 2024. Accessed February 23, 2026.
  • Organic Chemistry in the Nineteenth Century : theory of radicals to valency. viXra.org. Published March 30, 2020. Accessed February 23, 2026.
  • ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy. 2013;48(4):379-384.
  • The Friedländer Synthesis of Quinolines. Organic Reactions. 2004. doi:10.1002/0471264180.or028.02
  • Tron GC, Pirali T, Billington RA, et al. Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. Molecules. 2013;18(9):10858-10889. doi:10.3390/molecules180910858
  • acid catalyzed esterification: Topics by Science.gov. Science.gov. Accessed February 23, 2026.
  • Asian Journal of Chemistry - Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. Asian Journal of Chemistry. 2009;21(9):6811-6816.
  • 347 current state of research in the field of maleic anhydride esterification with alcohols. Accessed February 23, 2026.
  • The Process of Esterification Reaction Mechanisms with Methanol and using Acid Catalysts (adapted from Purbasari dan Silviana, 2008).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Methyl 8-methoxyquinoline-2-carboxylate

Executive Summary This application note details a robust, four-stage protocol for synthesizing Methyl 8-methoxyquinoline-2-carboxylate starting from commercially available 8-hydroxyquinoline . Unlike direct C-H functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-stage protocol for synthesizing Methyl 8-methoxyquinoline-2-carboxylate starting from commercially available 8-hydroxyquinoline . Unlike direct C-H functionalization methods, which often suffer from poor regioselectivity at the C2 position, this route utilizes a Reissert-Henze strategy. This approach guarantees high regiocontrol by activating the N-oxide intermediate, ensuring the nitrile (and subsequent ester) is installed exclusively at the C2 position.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: Synthesis of metalloprotease inhibitors, privileged ligand scaffolds for transition metal catalysis.

Retrosynthetic Strategy & Workflow

The synthesis is designed to avoid the low yields associated with direct carboxylation of electron-deficient heterocycles. The strategy relies on activating the pyridine ring via N-oxidation, followed by nucleophilic attack by cyanide, and final solvolysis.

Synthetic Pathway Diagram

SyntheticPathway SM 8-Hydroxyquinoline (Starting Material) Int1 8-Methoxyquinoline SM->Int1 MeI, K2CO3 Acetone, Reflux Int2 8-Methoxyquinoline N-Oxide Int1->Int2 m-CPBA DCM, 0°C to RT Int3 8-Methoxyquinoline- 2-carbonitrile Int2->Int3 TMSCN, BzCl DCM, 0°C (Reissert-Henze) Prod Methyl 8-methoxy- quinoline-2-carboxylate Int3->Prod HCl (g), MeOH Reflux (Pinner)

Figure 1: Step-wise synthetic transformation from 8-hydroxyquinoline to the target ester.

Detailed Experimental Protocols

Stage 1: O-Methylation (Protection)

Objective: Selective alkylation of the phenolic oxygen while suppressing N-alkylation. Mechanism: Williamson Ether Synthesis.

  • Reagents: 8-Hydroxyquinoline (1.0 equiv), Methyl Iodide (1.5 equiv), Potassium Carbonate (2.0 equiv).

  • Solvent: Acetone (Anhydrous) or DMF.

Protocol:

  • Dissolve 8-hydroxyquinoline in acetone (0.5 M concentration).

  • Add anhydrous

    
    . The mixture will turn yellow due to phenoxide formation.
    
  • Add MeI dropwise at room temperature.

  • Reflux for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

  • Yield Expectation: 85–95%.

  • Expert Insight: If N-methylation occurs (quaternary salt formation), it typically precipitates out of acetone. Filtration purifies the desired O-methylated product.

Stage 2: N-Oxidation

Objective: Activation of the quinoline ring for nucleophilic attack. Reagents: 8-Methoxyquinoline, m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv). Solvent: Dichloromethane (DCM).[1][2][3]

Protocol:

  • Dissolve 8-methoxyquinoline in DCM (0.2 M). Cool to 0°C.

  • Add m-CPBA portion-wise to control exotherm.

  • Stir at Room Temperature (RT) for 4–6 hours.

  • Workup (Critical): Quench with saturated

    
     (to destroy excess peroxide). Wash vigorously with saturated 
    
    
    
    to remove m-chlorobenzoic acid byproduct.
  • Yield Expectation: >90%.

  • Safety Note: Always test the organic layer with starch-iodide paper to ensure no peroxides remain before concentration.

Stage 3: Reissert-Henze Cyanation (The Critical Step)

Objective: Regioselective introduction of the nitrile group at C2. Mechanism: The N-oxide reacts with an acylating agent (Benzoyl chloride) to form an activated N-benzoyloxy cation, which is susceptible to nucleophilic attack by cyanide at the C2 position, followed by elimination of benzoic acid.

Reagents: N-Oxide (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.5 equiv), Benzoyl Chloride (BzCl, 1.2 equiv). Solvent: DCM (Anhydrous).

Protocol:

  • Setup: Flame-dried glassware under Argon atmosphere.

  • Dissolve N-oxide in DCM. Add TMSCN via syringe at 0°C.

  • Add BzCl dropwise. The solution often darkens.

  • Stir at RT for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][3]
    
  • Purification: Flash chromatography is usually required to separate the nitrile from benzoic acid residues.

  • Yield Expectation: 65–80%.

Stage 4: Pinner Methanolysis

Objective: Conversion of the nitrile to the methyl ester. Reagents: 2-Cyano-8-methoxyquinoline, Methanol (dry), HCl gas (or Acetyl Chloride).

Protocol:

  • Dissolve the nitrile in dry methanol.

  • Generation of HCl: Add Acetyl Chloride (3.0 equiv) dropwise to the methanol solution at 0°C (generates anhydrous HCl in situ).

  • Reflux for 12–24 hours. The intermediate imidate salt forms and is then hydrolyzed.

  • Workup: Cool to RT. Pour into ice water. Neutralize carefully with

    
     to pH 8. Extract with EtOAc.
    
  • Yield Expectation: 75–85%.

Critical Safety & Workflow Logic

The use of TMSCN (Cyanide source) requires a self-validating safety workflow. The diagram below illustrates the decision logic for handling this reagent.

SafetyWorkflow Start Start Stage 3: Cyanation Check1 Is Fume Hood Airflow > 100 fpm? Start->Check1 Prep Prepare Bleach Bath (FeSO4 + NaOH) Check1->Prep Yes Stop STOP: Maintenance Required Check1->Stop No Reagent Add TMSCN (Syringe Transfer) Prep->Reagent Quench Quench Reaction Reagent->Quench Waste Treat Waste with Bleach Bath Quench->Waste

Figure 2: Mandatory safety logic for handling TMSCN during the Reissert-Henze step.

Analytical Data Summary

Compound1H NMR Characteristic Signals (CDCl3, 400 MHz)MS (ESI) m/z
8-Methoxyquinoline

4.05 (s, 3H, OMe), 8.9 (dd, 1H, H2)
160.1 [M+H]+
N-Oxide

4.08 (s, 3H), H2 shifts upfield to ~8.5
176.1 [M+H]+
2-Carbonitrile

4.10 (s, 3H), Loss of H2 signal
185.1 [M+H]+
Target Ester

4.08 (s, 3H, Ar-OMe),

4.12 (s, 3H, COOMe)
218.1 [M+H]+

Interpretation:

  • Step 1: Appearance of the methoxy singlet (~4.0 ppm) confirms O-alkylation.

  • Step 3: Disappearance of the highly deshielded H2 proton (neighboring Nitrogen) confirms substitution at C2.

  • Step 4: Appearance of a second singlet (~4.1 ppm) corresponds to the methyl ester.

References

  • Williamson Ether Synthesis (General Protocol)
  • Synthesis of 8-Methoxyquinoline

    • Ogunmodede, O. "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities."[4] ResearchGate.[4] Available at: [Link]

  • Reissert-Henze Reaction (Mechanism & Scope)

    • Fife, W. K. "Regioselective cyanation of heterocycle N-oxides." J. Org. Chem. 1983, 48, 8, 1375–1377. DOI:

  • Modern Metal-Free Cyanation (Alternative)

    • Li, J., et al. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides." Molecules 2022. Available at: [Link]

  • Pinner Reaction (Nitrile to Ester)

    • Roger, R., & Neilson, D. G. "The Chemistry of Imidates." Chem. Rev. 1961, 61, 2, 179–211. DOI:

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with Methyl 8-methoxyquinoline-2-carboxylate

Technical Support Center: Methyl 8-methoxyquinoline-2-carboxylate This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 8-methoxyquinoline-2-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 8-methoxyquinoline-2-carboxylate. The following sections are designed to offer both foundational understanding and actionable protocols to overcome these common yet critical experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges and provides a systematic approach to begin your solubility assessment.

Q1: I'm having trouble dissolving Methyl 8-methoxyquinoline-2-carboxylate in standard solvents. Why is this happening?

A1: Methyl 8-methoxyquinoline-2-carboxylate possesses a rigid, planar heterocyclic ring system. This structure contributes to strong crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state crystal and allow it to be solvated. While it has polar functional groups (an ester and a methoxy ether), the dominant quinoline core is largely non-polar. This amphipathic nature can lead to poor solubility in both highly polar solvents (like water) and some non-polar organic solvents. Data sheets indicate it is only "slightly soluble in water"[1][2]. Therefore, a simple, single-solvent system is often insufficient.

Q2: What is the most logical first step for screening potential solvents?

A2: A systematic solvent screening process is crucial. Instead of random trial and error, a tiered approach based on solvent polarity is recommended. This allows you to quickly identify the most promising solvent or solvent class for your compound.

The recommended starting point is to test solubility in a range of common laboratory solvents with varying polarities and hydrogen bonding capabilities. This includes, but is not limited to, water, ethanol, methanol, acetone, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). For heterocyclic compounds that have low solubility in solvents like DCM, a co-solvent such as 1,4-dioxane may be necessary.[3]

Q3: How do I accurately determine the baseline aqueous solubility of my compound?

A3: Determining the equilibrium or "thermodynamic" solubility is the gold standard and provides the most reliable data for formulation development.[4] The Shake-Flask Method, as recommended by international guidelines, is the preferred approach.[5][6] This method involves adding an excess of the solid compound to an aqueous medium (e.g., purified water or a buffer) and agitating it at a constant temperature until equilibrium is reached (typically 24-72 hours).[4] After equilibration, the suspension is filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC-UV or LC/MS.[7]

Part 2: Advanced Solubility Enhancement Strategies

If initial solvent screening fails to achieve the desired concentration, more advanced techniques are required. These methods modify the solvent system or the compound itself to improve solubility.

Technique 1: pH Adjustment

Q4: How can pH be used to increase the solubility of Methyl 8-methoxyquinoline-2-carboxylate?

A4: The quinoline ring contains a nitrogen atom that is weakly basic. The predicted pKa for the protonated form of the similar compound 8-methoxyquinoline is approximately 3.28.[1][2] This means that in acidic conditions (pH < pKa), the nitrogen atom can become protonated, forming a cationic salt. This salt form will have significantly higher aqueous solubility than the neutral molecule due to its ionic nature. Therefore, lowering the pH of the aqueous medium is a primary strategy for solubilization.[8]

Protocol 1: Generating a pH-Solubility Profile

This protocol will determine the solubility of your compound across a physiologically and chemically relevant pH range.

  • Prepare Buffers: Prepare a series of buffers (e.g., 0.05 M concentration) across a pH range of 1.2 to 8.0. It is recommended to use at least three points, such as pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as these represent key physiological environments.[9][10][11]

  • Add Compound: Add an excess amount of Methyl 8-methoxyquinoline-2-carboxylate to a known volume of each buffer in separate vials. An excess is visually confirmed by the presence of undissolved solid.

  • Equilibrate: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]

  • Sample Processing: After equilibration, filter each sample through a 0.22 µm syringe filter to remove any undissolved solid. Dilute the filtrate with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in each filtrate using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH value to visualize the pH-solubility profile.

Diagram 1: pH Adjustment Workflow

This diagram illustrates the decision-making process for using pH to enhance solubility.

G cluster_0 pH Adjustment Workflow Start Start with poorly soluble Methyl 8-methoxyquinoline-2-carboxylate CheckPKa Is the molecule ionizable? (Quinoline Nitrogen, pKa ~3.3) Start->CheckPKa Acidify Acidify solvent (pH < pKa) to form soluble salt CheckPKa->Acidify Yes Neutral Solubility remains low in neutral/basic pH CheckPKa->Neutral No (at neutral pH) Protocol Perform pH-Solubility Profile (Protocol 1) Acidify->Protocol Neutral->Protocol End Optimized Formulation Protocol->End

Caption: Workflow for pH-dependent solubility enhancement.

Technique 2: Co-solvency

Q5: My application requires a near-neutral pH. How can I improve solubility without significant pH changes?

A5: In cases where pH modification is not viable, using a co-solvent system is a highly effective technique.[13] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[14] This change in polarity lessens the "squeezing out" effect that water exerts on non-polar molecules, thereby increasing solubility. Common biocompatible co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and DMSO.[15][]

Table 1: Example Co-solvent Systems for Quinoline Derivatives

Co-solvent System (v/v)Expected Solubility Increase (Fold vs. Water)Key Considerations
10% Ethanol / 90% Water10 - 50xBiocompatible, but potential for precipitation upon high dilution.
20% PEG 400 / 80% Water50 - 200xGood for parenteral formulations; can increase viscosity.
40% Propylene Glycol / 60% Water100 - 500xExcellent solubilizer, but higher concentrations may cause irritation.
5% DMSO / 95% Water>1000xPowerful solvent, but primarily used for in-vitro/discovery due to toxicity concerns.

Note: These values are illustrative and based on typical behavior of poorly soluble heterocyclic compounds. Actual values for Methyl 8-methoxyquinoline-2-carboxylate must be determined experimentally.

Protocol 2: Co-solvent System Screening

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in a strong organic solvent where it is freely soluble (e.g., 100% DMSO).

  • Prepare Co-solvent Blends: In separate vials, prepare a series of aqueous solutions containing different percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 40% v/v of PEG 400 in phosphate buffer pH 7.4).

  • Spike and Equilibrate: Add a small, precise volume of the DMSO stock solution to each co-solvent blend. The final DMSO concentration should be kept low and constant (e.g., <1%) across all samples to minimize its effect.

  • Observe and Measure: Agitate the vials for a set period (e.g., 2 hours). Visually inspect for any precipitation.

  • Quantify: If no precipitation is observed, the concentration can be determined directly. If precipitation occurs, the samples should be treated as in Protocol 1 (equilibration, filtration, and quantification) to determine the equilibrium solubility in that specific co-solvent blend.

Technique 3: Complexation with Cyclodextrins

Q6: I need a completely aqueous formulation for a biological assay. Are there alternatives to co-solvents?

A6: Yes, complexation with cyclodextrins is an excellent strategy for creating truly aqueous solutions of hydrophobic compounds.[17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] The non-polar quinoline portion of your molecule can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[17][18] This complex has a water-soluble exterior, effectively masking the poorly soluble drug and dramatically increasing its aqueous solubility without using organic co-solvents.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[20]

Diagram 2: Cyclodextrin Inclusion Complex

This diagram shows how a cyclodextrin encapsulates a poorly soluble molecule.

Caption: Host-guest chemistry of cyclodextrin complexation.

Protocol 3: Phase-Solubility Study with Cyclodextrins

This protocol determines the effect of a cyclodextrin on your compound's solubility.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

  • Add Compound: Add an excess amount of Methyl 8-methoxyquinoline-2-carboxylate to each cyclodextrin solution.

  • Equilibrate: Seal the vials and shake at a constant temperature for 48-72 hours. Complex formation can be slower than simple dissolution.

  • Sample and Quantify: Filter the samples through a 0.22 µm filter and quantify the concentration of the dissolved compound via HPLC-UV, as described previously.

  • Analyze Data: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex. From this plot, you can determine the complexation efficiency and the required cyclodextrin concentration to achieve your target solubility.

Part 3: Summary and Best Practices

Q7: Which solubility enhancement method should I choose?

A7: The optimal method depends entirely on the specific requirements of your experiment or final formulation.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueProsConsBest For
pH Adjustment Simple, effective for ionizable compounds, uses common reagents.[]Only works for ionizable compounds; may not be suitable for pH-sensitive assays or physiological conditions.Early-stage screening, chemical synthesis workups, formulations where pH can be controlled.
Co-solvency Highly effective, rapid, works for a broad range of compounds.[13]May introduce toxicity (e.g., DMSO); can precipitate upon dilution; may interfere with some biological assays.In vitro high-throughput screening, stock solution preparation, parenteral formulations (with biocompatible co-solvents).
Cyclodextrins Creates a true aqueous solution, low toxicity, enhances stability.[18][21]Can be more expensive; may not be effective for all molecular shapes; higher viscosity at high concentrations.Cell-based assays, animal studies (in vivo), oral and parenteral formulations requiring minimal organic solvent.

By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges posed by Methyl 8-methoxyquinoline-2-carboxylate, enabling more reliable and reproducible experimental outcomes.

References

  • I. J. P. B. R. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Pirlog, M. C., Hlevca, C., & Gafitanu, C. A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 631.
  • Sharma, D. (2015). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2015, 1-10.
  • International Journal of Applied Pharmaceutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6698.
  • Ansari, M. J., Al-Ghananeem, A. M., & Eagling, V. A. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • OAText. (n.d.).
  • PharmTech. (n.d.).
  • World Health Organiz
  • Petersen, K., & Rasmussen, L. H. (2020). Determining the water solubility of difficult-to-test substances A tutorial review.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • S. H. Yalkowsky. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(2), E27.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Scribd. (n.d.).
  • Chuan, Z., & Li, W. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6598.
  • Wikipedia. (n.d.). Cosolvent.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • PubChem. (n.d.). 8-Methoxyquinoline.
  • ResearchGate. (n.d.).
  • Al-Shdefat, R., & Al-Ghananeem, A. M. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 754.
  • ACS Publications. (n.d.).
  • Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Mol-Instincts. (n.d.). 8-METHOXYQUINOLINE 938-33-0 wiki.
  • BOC Sciences. (n.d.).
  • ChemBK. (n.d.). 8-methoxyquinoline.
  • ChemicalBook. (n.d.). 8-METHOXY-QUINOLINE-2-CARBOXYLIC ACID.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • PubChem. (n.d.). 8-Methoxy-2-Methylquinoline.
  • ChemSynthesis. (n.d.). 8-methoxy-2-quinolinecarboxylic acid.
  • PubChem. (n.d.). 8-Hydroxyquinoline.
  • PubChem. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 2929-14-8 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

Sources

Optimization

Preventing side reactions during Methyl 8-methoxyquinoline-2-carboxylate synthesis

Current Status: Operational Ticket ID: #SYN-8MQ-2C Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Core Philosophy "Yield is Vanity, Purity is Sanity." Synthesizing Methyl 8-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #SYN-8MQ-2C Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Core Philosophy

"Yield is Vanity, Purity is Sanity."

Synthesizing Methyl 8-methoxyquinoline-2-carboxylate requires navigating a delicate balance between activating the electron-deficient quinoline ring and preserving the electron-rich 8-methoxy substituent.

The most robust synthetic pathway typically involves the Modified Reissert-Henze Sequence (N-Oxidation


 C2-Cyanation 

Pinner Methanolysis) or the Selective Oxidation of 8-methoxy-2-methylquinoline.

This guide addresses the specific "silent killers" of this synthesis: Regioisomeric contamination , O-demethylation , and Pinner intermediate hydrolysis .

Master Reaction Pathway & Failure Points

The following diagram illustrates the standard workflow and the specific off-ramps where side reactions occur.

G Start 8-Methoxyquinoline NOxide N-Oxide Intermediate Start->NOxide mCPBA, DCM Cyano 2-Cyano-8-methoxyquinoline NOxide->Cyano TMSCN, BzCl (Reissert-Henze) Side1 Side Rxn A: Over-oxidation / N-Deoxygenation NOxide->Side1 Excess Oxidant/Heat Side2 Side Rxn B: C4-Regioisomer NOxide->Side2 Steric mismatch Imidate Pinner Salt (Imidate) Cyano->Imidate HCl(g), MeOH (Anhydrous) Target Methyl 8-methoxyquinoline- 2-carboxylate Imidate->Target H2O (Controlled) Side3 Side Rxn C: 8-Hydroxyquinoline (O-Demethylation) Imidate->Side3 High Temp/Prolonged Acid Side4 Side Rxn D: Primary Amide / Carboxylic Acid Imidate->Side4 Uncontrolled H2O

Figure 1: Critical path analysis for the synthesis of Methyl 8-methoxyquinoline-2-carboxylate, highlighting four primary failure modes.

Critical Troubleshooting Modules

Module A: The N-Oxidation Step

Objective: Convert 8-methoxyquinoline to its N-oxide to activate the C2 position.

Issue Symptom Root Cause Corrective Action
Incomplete Conversion Starting material remains (TLC: High Rf spot persists).mCPBA quality degradation (often <70% active).Titrate mCPBA before use. Use 1.2 - 1.5 eq to drive completion.
"The Red Shift" Reaction mixture turns dark red/brown.Formation of quinone-like species due to over-oxidation of the electron-rich phenol ether.Maintain temperature < 0°C during addition. Do not reflux.
N-Deoxygenation N-oxide reverts to starting material during workup.Reduction by phosphines or metallic impurities during workup.Use mild basic wash (NaHCO3) to remove m-chlorobenzoic acid byproduct quickly.

Protocol Note: The 8-methoxy group makes the ring electron-rich, accelerating N-oxidation compared to unsubstituted quinoline. Monitor strictly by TLC (DCM:MeOH 95:5) to stop exactly at completion.

Module B: The Reissert-Henze Cyanation (C2 Functionalization)

Objective: Install the nitrile group at C2 using TMSCN and an activator (Benzoyl Chloride).

Q: Why am I getting the C4-cyano isomer? A: This is a classic regioselectivity issue. The 8-methoxy group exerts steric bulk and electronic influence.

  • Mechanism: The reaction proceeds via an N-benzoyloxypyridinium salt. Nucleophilic attack by cyanide usually favors C2 due to proximity to the activating nitrogen.

  • Prevention: Use TMSCN (Trimethylsilyl cyanide) instead of KCN/Water. The biphasic aqueous conditions (traditional Reissert) often lead to hydrolysis of the intermediate back to aldehyde. The non-aqueous TMSCN method favors the thermodynamic C2-nitrile product.

  • Solvent Choice: Use DCM or Acetonitrile . Avoid protic solvents which quench the N-acyl intermediate.

Module C: The Pinner Reaction (Nitrile Ester)

Objective: Convert the C2-nitrile directly to the methyl ester using HCl/MeOH.

Q: My product contains 8-hydroxyquinoline-2-carboxylate (O-Demethylation). Why? A: You are cleaving the ether. While methyl ethers are generally stable to HCl, the combination of high heat + strong acid + long reaction times can cleave the 8-OMe bond, especially facilitated by the neighboring nitrogen (chelation assistance).

  • Fix: Run the Pinner reaction at 0°C to Room Temperature . Do not reflux overnight.

  • Alternative: If O-demethylation persists, switch to Base-Catalyzed Methanolysis (NaOMe/MeOH), though this is slower for nitriles.

Q: I isolated the primary amide (-CONH2) instead of the ester. A: This is "Pinner Interrupted." The imidate intermediate hydrolyzed incorrectly.

  • The Trap: Wet Methanol. If water is present during the HCl bubbling, the imidate hydrolyzes to the amide immediately.

  • The Protocol:

    • Dry MeOH over Mg/I2 or molecular sieves (3Å).

    • Bubble dry HCl gas (generated from H2SO4/NaCl) into the cold solution.

    • Add water only after the imidate has fully formed (check by IR: disappearance of -CN stretch at ~2230 cm⁻¹).

Validated Experimental Protocols

Method 1: The Modified Reissert-Henze Route (Recommended)

Step 1: N-Oxidation

  • Dissolve 8-methoxyquinoline (1.0 eq) in DCM (0.2 M).

  • Cool to 0°C. Add mCPBA (1.3 eq) portion-wise over 20 mins.

  • Stir at RT for 3-6 hours.

  • Workup: Wash with 10% Na2SO3 (removes excess oxidant) then sat. NaHCO3. Dry (Na2SO4) and concentrate.

    • Checkpoint: Product is usually a solid/oil that is much more polar than starting material.

Step 2: Cyanation

  • Dissolve N-oxide (1.0 eq) in anhydrous DCM under Argon.

  • Add TMSCN (1.5 eq) followed by Benzoyl Chloride (1.2 eq) dropwise at 0°C.

  • Stir at RT for 12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1]

    • Purification: Flash chromatography is mandatory here to remove any C4-isomer or hydrolyzed aldehyde byproducts.

Step 3: Pinner Methanolysis

  • Dissolve 2-cyano-8-methoxyquinoline in anhydrous MeOH.

  • Cool to 0°C. Bubble dry HCl gas through the solution for 30 mins (saturation).

  • Stir at 4°C (Fridge) for 24 hours. DO NOT HEAT.

  • Add water (small amount, ~5 eq relative to nitrile) and stir 1 hour.

  • Neutralize carefully with solid NaHCO3 to pH 8. Extract with EtOAc.

Method 2: SeO2 Oxidation (If starting from 2-Methyl-8-methoxyquinoline)

If you have access to 8-methoxyquinaldine (2-methyl derivative), this route is shorter but prone to selenium contamination.

  • Dissolve starting material in Dioxane/Water (95:5).

  • Add SeO2 (1.5 eq). Reflux for 4 hours.

  • Critical Step: Filter through Celite while hot to remove grey Selenium metal.

  • The product is usually the Carboxylic Acid .

  • Esterification: React the acid with SOCl2/MeOH or H2SO4/MeOH to get the methyl ester.

Analytical Reference Data

ParameterExpected ValueNotes
1H NMR (CDCl3)

4.08 (s, 3H, OMe),

4.12 (s, 3H, COOMe)
Look for distinct singlets. 8-OMe is usually upfield of ester-OMe.
IR Spectroscopy ~1725 cm⁻¹ (Ester C=O)Absence of ~2230 cm⁻¹ (Nitrile) confirms Pinner completion.
TLC (Hex:EtOAc 7:3) Rf ~ 0.4 - 0.5N-oxide will be at baseline; Nitrile will be ~0.6.

FAQ: Rapid Fire Support

Q: Can I use commercial HCl in Methanol/Dioxane solutions? A: Yes, provided the molarity is high enough (4M+). However, commercial solutions often contain trace water. For the Pinner reaction, freshly generated gas is the "Gold Standard" to prevent amide formation.

Q: The final product is yellow. Is it impure? A: Not necessarily. Quinoline-2-carboxylates are often pale yellow solids. However, a deep orange/brown color suggests polymerization or N-oxide impurities. Recrystallize from MeOH/Hexane.

Q: Is the 8-methoxy group stable to SeO2 oxidation? A: generally yes, but SeO2 can sometimes oxidize electron-rich aromatic rings. If you see tar formation in Method 2, switch to Method 1.

References

  • Reissert Reaction Mechanisms & Scope: McEwen, W. E., & Cobb, R. L. (1955).[2] The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511–549.[2]

  • Pinner Reaction (Nitrile to Ester): Pinner, A., & Klein, F. (1877).[3][4][5][6] Umwandlung der Nitrile in Imide.[5][7] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[3]

  • Metal-Free Cyanation of N-Oxides (Modern Conditions): Li, G., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides.[8] Molecules.

  • Synthesis of 8-Hydroxyquinoline Derivatives: Prachayasittikul, V., et al. (2013). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. International Journal of Molecular Sciences.

  • Selenium Dioxide Oxidation of Methyl Quinolines: Shaikh, T. M., et al. (2015). Selenium dioxide catalyzed oxidation of methyl quinolines. Tetrahedron Letters. (General reference for SeO2 protocols on quinaldines).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Cyanide reagents (TMSCN) are acutely toxic; follow specific disposal protocols.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 8-methoxyquinoline-2-carboxylate

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to selecting the optimal recrystallization solvent for Methyl 8-methoxyquinoline-2-carboxylate. The methodologies present...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to selecting the optimal recrystallization solvent for Methyl 8-methoxyquinoline-2-carboxylate. The methodologies presented herein are designed to be a self-validating system, guiding researchers from initial solvent screening to troubleshooting common crystallization challenges.

Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal properties of a recrystallization solvent for Methyl 8-methoxyquinoline-2-carboxylate?

The selection of an appropriate solvent is the most critical step in the recrystallization process. An ideal solvent for this, or any, compound must satisfy several key criteria:

  • Differential Solubility: The solvent must exhibit high solubility for Methyl 8-methoxyquinoline-2-carboxylate at its boiling point but low solubility at low temperatures (e.g., room temperature or in an ice bath).[1] This temperature-dependent solubility gradient is the fundamental principle that allows for crystal formation upon cooling and maximizes product recovery.[2]

  • Impurity Solubility Profile: Impurities present in the crude product should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they are retained in the mother liquor after crystallization).[1]

  • Chemical Inertness: The solvent must not react with the compound. Given the ester and methoxy functionalities on your molecule, highly reactive solvents should be avoided.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of Methyl 8-methoxyquinoline-2-carboxylate to prevent the compound from "oiling out" (melting instead of dissolving).[3] Additionally, a relatively low boiling point (typically <100-120 °C) facilitates easy removal from the final crystalline product.

  • Volatility and Safety: The solvent should be volatile enough to be easily evaporated from the crystals during drying but not so volatile that significant loss occurs during heating. Standard laboratory safety protocols for the chosen solvent must always be followed.

FAQ 2: Based on its structure, what solvents are good starting points for screening?

The principle of "like dissolves like" is a powerful guide for initial solvent selection.[2] Methyl 8-methoxyquinoline-2-carboxylate has a moderately polar structure, featuring a polar quinoline ring system (with a nitrogen heteroatom), an ether group (methoxy), and an ester group, combined with a nonpolar aromatic core. This suggests that solvents of intermediate polarity are excellent candidates.

Aromatic compounds are often soluble in aromatic solvents like toluene.[2] Furthermore, the presence of an ester group suggests that solvents like ethyl acetate could be effective, as solvents often dissolve compounds containing similar functional groups.[4]

Based on this structural analysis, the following table outlines promising solvents for initial screening, ordered by decreasing polarity.

SolventBoiling Point (°C)PolarityRationale for Selection
Methanol65Polar ProticThe polar groups (-OCH₃, -COOCH₃, quinoline N) may allow for high solubility when hot. Good for relatively polar compounds.[2]
Ethanol (95%)78Polar ProticAn excellent and common general-purpose solvent for compounds of intermediate polarity.[2]
Acetone56Polar AproticA good general-use solvent, often effective for moderately polar molecules.
Ethyl Acetate77IntermediateOften a good solvent for esters. A strong candidate for intermediate polarity compounds.[2][4]
Toluene111Nonpolar (Aromatic)The aromatic quinoline core suggests good solubility in a hot aromatic solvent.[2] High boiling point can be a disadvantage.
Hexane69NonpolarLikely a poor solvent, making it a good candidate as an "anti-solvent" in a solvent-pair system.[2]

Experimental Protocols & Troubleshooting

Protocol 1: Systematic Single-Solvent Screening

This protocol outlines a small-scale experiment to efficiently test the suitability of several single solvents.

Objective: To identify a solvent that dissolves Methyl 8-methoxyquinoline-2-carboxylate when hot but not when cold.

Methodology:

  • Preparation: Place approximately 50-100 mg of the crude compound into several small test tubes, one for each solvent to be tested.

  • Room Temperature Test: Add the first solvent (e.g., ethanol) dropwise to one of the test tubes at room temperature, swirling after each addition, up to about 1 mL.

    • Observation A: If the compound dissolves completely at room temperature, the solvent is too good. It will not be suitable for recrystallization as recovery will be poor.[3] Discard this solvent from consideration.

    • Observation B: If the compound does not dissolve or is only sparingly soluble, proceed to the next step. This is a promising candidate.[1]

  • Hot Solvent Test: Gently heat the test tube containing the undissolved solid in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]

    • Observation C: If the compound dissolves completely in the hot solvent, this is a positive indicator. Proceed to step 4.

    • Observation D: If the compound still does not dissolve after adding a significant amount of hot solvent (e.g., >3 mL), the solvent is likely unsuitable.

  • Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, place it in an ice-water bath for 15-20 minutes.

    • Observation E: Abundant crystal formation occurs. This is an ideal solvent.

    • Observation F: Very few or no crystals form. The compound is likely too soluble even when cold, or the solution is not sufficiently concentrated. This solvent may still be useful as the "good" solvent in a solvent-pair system.

Workflow for Recrystallization Solvent Selection

The following diagram illustrates the logical workflow for selecting an appropriate solvent system.

Recrystallization_Workflow cluster_single Single Solvent Screening cluster_result Outcome start Start with Crude Compound (Methyl 8-methoxyquinoline-2-carboxylate) test_rt Test Solubility in Small Amount of Cold Solvent start->test_rt dissolves_rt Soluble at Room Temp? test_rt->dissolves_rt test_hot Heat to Boiling & Add Minimum Solvent dissolves_rt->test_hot No solvent_bad Result: Unsuitable Solvent (Too 'Good') dissolves_rt->solvent_bad Yes dissolves_hot Soluble When Hot? test_hot->dissolves_hot cool_solution Cool Slowly, then Chill in Ice Bath dissolves_hot->cool_solution Yes solvent_poor Result: Unsuitable Solvent (Too 'Poor') dissolves_hot->solvent_poor No crystals_form Abundant Crystals Form? cool_solution->crystals_form solvent_good Result: Ideal Single Solvent Found! Proceed to Bulk Recrystallization crystals_form->solvent_good Yes goto_mixed Result: No Ideal Single Solvent. Proceed to Solvent Pair Method. crystals_form->goto_mixed No

Caption: A decision workflow for systematic recrystallization solvent screening.

FAQ 3: What if I can't find a suitable single solvent?

It is common to not find a single solvent that meets all the ideal criteria.[1][2] In this case, a mixed-solvent system , or solvent pair, is the best approach. This involves a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible with each other.[2][3]

For Methyl 8-methoxyquinoline-2-carboxylate, common and effective solvent pairs would be:

  • Ethanol / Water

  • Methanol / Water

  • Ethyl Acetate / Hexane [1][4]

Protocol 2: Mixed-Solvent Recrystallization

Objective: To purify the compound using a miscible solvent/anti-solvent pair.

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy or turbid. This point of persistent cloudiness is the saturation point.[6][7]

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals via vacuum filtration, washing them with a small amount of ice-cold solvent mixture to remove any adhering mother liquor.[5][6]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Compound "Oiled Out" The compound's melting point is below the boiling point of the solvent, or the solution is cooling too rapidly from a highly concentrated state.Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.[8] Allow the solution to cool more slowly (e.g., by leaving it on a cooling hot plate).[9]
No Crystals Form 1. Too much solvent was used: The solution is not supersaturated upon cooling.[8][9]2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[9]1. Reduce Solvent: Gently boil off some of the solvent to increase the concentration and attempt to cool again.[9]2. Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the liquid.[5][8] Alternatively, add a tiny "seed crystal" of the original crude compound.[5][8]
Very Low Yield Too much solvent was used: A significant amount of the product remains dissolved in the cold mother liquor.[5][8]Premature crystallization: Crystals formed during a hot filtration step.Excessive washing: Washing the final crystals with too much cold solvent or with solvent that was not sufficiently cold.[5]If the mother liquor has not been discarded, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.[2] For future attempts, use the absolute minimum amount of hot solvent required for dissolution. Always use ice-cold solvent for washing and use it sparingly.
Colored Crystals Colored impurities are present: These impurities are co-precipitating with your product.Before allowing the hot, dissolved solution to cool, add a small amount of activated charcoal (a spatula tip). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.[2]

References

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment 2: Recrystallization. Mount Holyoke College.
  • University of Colorado Boulder. (n.d.). Crystallization Solvents.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • University of California, Los Angeles. (n.d.). Recrystallization-1.doc.pdf.
  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives.
  • University of Wisconsin-Madison. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of California, Los Angeles. (n.d.). recrystallization-2.doc.pdf.

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of Methyl 8-methoxyquinoline-2-carboxylate

Executive Summary Methyl 8-methoxyquinoline-2-carboxylate is a functionalized quinoline scaffold frequently utilized in medicinal chemistry as a precursor for metallo-pharmaceuticals and bioactive alkaloids. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 8-methoxyquinoline-2-carboxylate is a functionalized quinoline scaffold frequently utilized in medicinal chemistry as a precursor for metallo-pharmaceuticals and bioactive alkaloids. Its structural integrity is defined by two critical functionalities: an electron-withdrawing methyl ester at the C2 position and an electron-donating methoxy group at the C8 position.

This guide provides a technical comparison of the target compound against its most common regioisomer, Methyl 6-methoxyquinoline-2-carboxylate , and its synthetic precursor, 8-Hydroxyquinoline-2-carboxylic acid . The focus is on using NMR spectroscopy to definitively validate regiochemistry and purity.

Part 1: Structural Context & Comparative Scope

The primary analytical challenge in synthesizing substituted quinolines (e.g., via Doebner-Miller or Friedländer synthesis) is distinguishing between regioisomers. The electronic environment of the quinoline ring changes drastically based on the position of the methoxy substituent.

The Comparator Set
CompoundStructure DescriptionKey Analytical Challenge
Target (A) Methyl 8-methoxyquinoline-2-carboxylate C8-OMe (Steric/Electronic "peri" effect on H1/N). C2-Ester .
Isomer (B) Methyl 6-methoxyquinoline-2-carboxylate C6-OMe (Para to N, conjugation path differs). Common impurity.
Precursor (C) 8-Hydroxyquinoline-2-carboxylic acid Free Acid / Phenol . Absence of methyl signals.
Theoretical Shift Logic
  • The Ester Effect (C2): The ester group at C2 removes the characteristic highly deshielded H2 proton (typically ~8.9 ppm in unsubstituted quinoline) and introduces a shielding cone affecting H3.

  • The Methoxy Effect (C8 vs C6):

    • At C8: The methoxy group exerts a strong shielding effect on H7 (ortho) and H5 (para). It also influences the chemical shift of the ring nitrogen via the "peri" effect.

    • At C6: The methoxy group shields H5 (ortho) and H7 (ortho), creating a different splitting pattern in the benzenoid ring.

Part 2: Experimental Protocol

To ensure high-resolution spectra capable of resolving the overlapping methyl singlets, the following protocol is recommended.

Sample Preparation[1][2][3]
  • Solvent Selection: Use CDCl₃ (Deuterated Chloroform) as the primary solvent.

    • Reasoning: CDCl₃ typically resolves the ester methyl and methoxy methyl singlets better than DMSO-d₆. Use DMSO-d₆ only if solubility is an issue or to observe exchangeable protons (not applicable for the ester, but relevant for the acid precursor).

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

    • Note: High concentrations can cause stacking effects (π-π interactions) in quinolines, leading to concentration-dependent chemical shift variations.

  • Reference: Calibrate to the residual CHCl₃ peak at 7.26 ppm (1H) and 77.16 ppm (13C) .

Part 3: 1H NMR Analysis

The Methyl Region (3.0 – 4.5 ppm)

This is the first checkpoint for purity. The target molecule possesses two distinct methyl groups.[1][2]

GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOCH₃ 4.05 Singlet (s)3HEster methyls on aromatic rings typically appear slightly downfield of ether methyls due to the anisotropy of the carbonyl.
-OCH₃ 4.01 Singlet (s)3HThe 8-OMe is sterically crowded; its shift is distinct from the 6-OMe isomer (typically ~3.95 ppm).

Differentiation Tip: In the 6-methoxy isomer , the methoxy signal often shifts upfield (~3.92–3.95 ppm) because it is less sterically encumbered than the 8-position.

The Aromatic Region (7.0 – 8.5 ppm)

The quinoline core protons provide the definitive structural proof.

Ring A (Pyridine Ring: H3, H4)
  • H4 (d,

    
     Hz):  Appears downfield (~8.2–8.3 ppm ) due to the deshielding effect of the ring nitrogen and the lack of electron density at position 4.
    
  • H3 (d,

    
     Hz):  Appears upfield (~8.0–8.1 ppm ) relative to H4. The coupling constant of 8.5 Hz is characteristic of the cis relationship on the pyridine ring.
    
Ring B (Benzenoid Ring: H5, H6, H7)

The 8-methoxy substitution creates an AMX spin system (or ABC depending on field strength), distinct from the patterns seen in 6-substituted quinolines.

  • H5 (dd,

    
     Hz): ~7.4–7.5 ppm . Coupled to H6 (ortho) and H7 (meta).
    
  • H6 (t/dd,

    
     Hz): ~7.5–7.6 ppm .[2] The triplet-like appearance arises from overlapping couplings with H5 and H7.
    
  • H7 (dd,

    
     Hz): ~7.1–7.2 ppm . This proton is significantly shielded  by the ortho-methoxy group at C8.
    

Critical Comparison:

In Methyl 6-methoxyquinoline-2-carboxylate , the H5 proton appears as a doublet with a small meta-coupling (


 Hz) because there is no ortho-proton at C6. In the 8-methoxy target , H5 has a large ortho-coupling (

Hz) to H6. This coupling constant is the "smoking gun" for regiochemistry.

Part 4: 13C NMR Analysis[2]

Carbon NMR confirms the skeleton and differentiates the carbonyl environments.

Key Chemical Shifts
Carbon TypeShift (

, ppm)
Interpretation
C=O (Ester) 166.5 Characteristic ester carbonyl.
C2 (Quaternary) 146.0 Deshielded by N and the ester group.
C8 (Quaternary) 155.0 Highly deshielded by the attached Oxygen (ipso-effect).
C4 (CH) 136.5 Para to the Nitrogen.
-OCH₃ 56.2 Methoxy carbon.
-COOCH₃ 53.1 Ester methyl carbon.

Validation Check: If you observe a peak at ~158-160 ppm , suspect the 6-methoxy isomer (C6 is deshielded by OMe). In the 8-methoxy target, the ipso-carbon (C8) is typically slightly upfield of the 6-isomer analog due to the proximity to the nitrogen lone pair.

Part 5: Advanced Validation (2D NMR Workflow)

To unambiguously assign the structure, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.

HMBC Logic Flow
  • Step 1: Correlate the Ester Methyl (4.05 ppm) to the Carbonyl Carbon (166.5 ppm) .

  • Step 2: Correlate the Methoxy Methyl (4.01 ppm) to the C8 Carbon (155.0 ppm) .

  • Step 3: Verify the H7 proton shows a strong 3-bond correlation to C8 .

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical pathway to confirm the target structure using the data described above.

NMR_Workflow Sample Unknown Sample (Crude Synthesis Product) H1_NMR 1H NMR Experiment (CDCl3) Sample->H1_NMR Methyl_Check Methyl Region Analysis (3.0 - 4.5 ppm) H1_NMR->Methyl_Check Aromatic_Check Aromatic Coupling Analysis (7.0 - 8.5 ppm) H1_NMR->Aromatic_Check Decision_Methyl Are there 2 Singlets? Methyl_Check->Decision_Methyl Decision_Coupling H5 Coupling Pattern? Aromatic_Check->Decision_Coupling Decision_Methyl->Aromatic_Check Yes (2 Singlets) Result_Impurity IMPURITY: Free Acid or Mono-methylated Decision_Methyl->Result_Impurity No (1 Singlet) Result_Target CONFIRMED: Methyl 8-methoxyquinoline-2-carboxylate Decision_Coupling->Result_Target Ortho-Coupling (J~8Hz) (AMX System) Result_Iso ISOMER DETECTED: Methyl 6-methoxyquinoline-2-carboxylate Decision_Coupling->Result_Iso Meta-Coupling (J~2.5Hz) (H5 is doublet)

Caption: Decision tree for distinguishing the target 8-methoxy compound from common impurities and isomers using 1H NMR.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Simulated Reference for Quinoline Derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative source for additivity rules in quinoline systems). [Link]

  • Tang, J., Jiang, G. F., & Zhou, Y. G. (2010). Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. Heterocycles, 82(1), 887-893. (Provides specific NMR data for the 8-methoxy-2-methylquinoline analog used for shift derivation). [Link]

  • Milani, G., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[3] Molecules, 26(18), 5536. (Provides comparative spectral data for 6-methoxyquinoline derivatives). [Link]

Sources

Comparative

Comparing Methyl 8-methoxyquinoline-2-carboxylate vs Ethyl 8-methoxyquinoline-2-carboxylate

This guide provides an in-depth technical comparison between Methyl 8-methoxyquinoline-2-carboxylate and Ethyl 8-methoxyquinoline-2-carboxylate . These compounds serve as critical intermediates in the synthesis of bioact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 8-methoxyquinoline-2-carboxylate and Ethyl 8-methoxyquinoline-2-carboxylate . These compounds serve as critical intermediates in the synthesis of bioactive quinoline scaffolds, metal-chelating ligands, and pharmaceutical precursors.

The following analysis synthesizes physicochemical data, synthetic methodologies, and reactivity profiles to assist researchers in selecting the optimal ester for their specific application.

Executive Summary: The Selection Matrix

The choice between the methyl and ethyl ester variants of 8-methoxyquinoline-2-carboxylate is rarely arbitrary; it dictates the efficiency of downstream processing.

  • Select the Methyl Ester when maximizing atom economy and reaction rates for subsequent nucleophilic substitutions (e.g., aminolysis to form amides) or rapid hydrolysis.

  • Select the Ethyl Ester when requiring enhanced lipophilicity for extraction efficiency in non-polar solvents or when slightly higher stability against premature hydrolysis during aqueous workups is necessary.

Physicochemical Profile & Identification

The 8-methoxyquinoline moiety imparts significant rigidity and potential for hydrogen bonding (via the ether oxygen) or metal coordination (via the quinoline nitrogen).

FeatureMethyl 8-methoxyquinoline-2-carboxylateEthyl 8-methoxyquinoline-2-carboxylate
CAS Number 78224-47-2 1415319-29-7
Molecular Formula C₁₂H₁₁NO₃C₁₃H₁₃NO₃
Molecular Weight 217.22 g/mol 231.25 g/mol
Lipophilicity (Calc. LogP) ~1.6 - 1.8~2.0 - 2.2
Predicted Boiling Point ~360 °C~372 °C
Solubility Profile Soluble in DCM, MeOH, DMSO. Moderate in Et₂O.Higher solubility in Et₂O, Hexanes/EtOAc mixtures compared to methyl analog.
H-Bond Acceptors 4 (N, O-Me, C=O, O-Ester)4

Note on Melting Points: While specific experimental melting points are often proprietary or batch-dependent for these intermediates, methyl esters of planar aromatics generally exhibit higher melting points than their ethyl counterparts due to more efficient crystal packing symmetries.

Synthetic Architectures

The synthesis of both esters typically converges at the 8-methoxyquinoline-2-carboxylic acid intermediate. The choice of alcohol (Methanol vs. Ethanol) in the final step determines the product.

Pathway Visualization (Graphviz)

G Start 8-Hydroxyquinoline (Starting Material) Inter1 8-Methoxyquinoline Start->Inter1 MeI, K2CO3 Acetone, Reflux Inter2 8-Methoxyquinoline- 2-carbaldehyde Inter1->Inter2 SeO2 1,4-Dioxane Acid 8-Methoxyquinoline- 2-carboxylic Acid Inter1->Acid Reissert Reaction (Alternative) Inter2->Acid AgNO3, NaOH Oxidation MethylEster Methyl 8-methoxyquinoline- 2-carboxylate Acid->MethylEster MeOH, H2SO4 (Fischer Esterification) EthylEster Ethyl 8-methoxyquinoline- 2-carboxylate Acid->EthylEster EtOH, H2SO4 (Fischer Esterification)

Figure 1: Divergent synthetic pathways for Methyl and Ethyl 8-methoxyquinoline-2-carboxylate.

Experimental Protocols

The following protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis of Methyl 8-methoxyquinoline-2-carboxylate

Methodology: Acid-Catalyzed Fischer Esterification

Reagents:

  • 8-Methoxyquinoline-2-carboxylic acid (1.0 eq)[1]

  • Methanol (Anhydrous, excess as solvent)

  • Sulfuric Acid (conc.[2][3][4][5][6][7] H₂SO₄, 0.1 - 0.5 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Step-by-Step Workflow:

  • Activation: Suspend the carboxylic acid in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Catalyst Addition:

    • Option A (H₂SO₄): Add conc. H₂SO₄ dropwise.[2]

    • Option B (SOCl₂): Cool to 0°C. Add SOCl₂ dropwise (generates HCl in situ). Preferred for higher yields.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting material (acid) will remain at the baseline or streak; the ester will move as a distinct spot (Rf ~0.6-0.8).

  • Workup:

    • Concentrate the methanol under reduced pressure.[2]

    • Dissolve the residue in DCM.

    • Neutralization (Critical): Wash with saturated NaHCO₃ solution until gas evolution ceases. This removes unreacted acid and catalyst.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Synthesis of Ethyl 8-methoxyquinoline-2-carboxylate

Methodology: Modified Fischer Esterification with Water Removal

Reagents:

  • 8-Methoxyquinoline-2-carboxylic acid (1.0 eq)[1]

  • Ethanol (Absolute, excess)

  • p-Toluenesulfonic acid (pTsOH, 0.1 eq)

  • Toluene (Optional co-solvent for azeotropic distillation)

Step-by-Step Workflow:

  • Setup: Use a Dean-Stark trap if available, or use molecular sieves in the reaction flask to drive the equilibrium.

  • Reaction: Combine acid, ethanol, and pTsOH. Reflux at ~78°C (or higher if toluene is used).

  • Duration: Ethyl esters often require longer reaction times (6–12 hours) compared to methyl esters due to steric factors.

    • Checkpoint: If conversion is slow after 6 hours, add activated 3Å molecular sieves.

  • Workup: Similar to the methyl ester. The ethyl ester is more lipophilic, so extraction with Ethyl Acetate/Hexane is highly effective.

Performance Comparison: Reactivity & Utility

Hydrolysis Kinetics (Stability)
  • Methyl Ester: Hydrolyzes faster under basic conditions (NaOH/MeOH). This is advantageous if the ester is a temporary protecting group intended to be removed under mild conditions.

  • Ethyl Ester: Exhibits slower hydrolysis rates (approx. 2-3x slower) due to the inductive effect and steric bulk of the ethyl group. This makes it the superior choice if the molecule must survive slightly basic synthetic steps elsewhere in the sequence.

Nucleophilic Substitution (Aminolysis)

When reacting with amines to form amides (e.g., creating peptide-like ligands):

  • Methyl Ester: Reacts more readily with primary amines.

  • Ethyl Ester: May require higher temperatures or stronger catalysts (e.g., AlMe₃) to drive the reaction to completion.

Atom Economy
  • Methyl Ester: Higher atom economy. The leaving group is Methanol (MW 32).

  • Ethyl Ester: Lower atom economy. The leaving group is Ethanol (MW 46).

  • Verdict: For large-scale manufacturing, the methyl ester is preferred unless solubility dictates otherwise.

References

  • Synthesis of 8-Methoxyquinoline Derivatives

    • Source: ResearchGate.[8][9] "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities."

    • URL:[Link]

  • General Fischer Esterification Protocols

    • Source: Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions."
    • URL:[Link]

  • Source: ChemicalBook.
  • Source: BLD Pharm.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Binding Affinity of Quinoline-2-Carboxylate Ligands

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Among its many derivatives, quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Among its many derivatives, quinoline-2-carboxylates have garnered significant attention due to their versatile binding capabilities and diverse pharmacological activities. This guide provides an in-depth, objective comparison of the binding affinity of various quinoline-2-carboxylate ligands against key biological targets, supported by experimental data and detailed methodologies. Our focus is to dissect the structure-activity relationships (SAR) that govern their potency and selectivity, offering a valuable resource for the rational design of next-generation therapeutics.

The Significance of Quinoline-2-Carboxylates in Drug Discovery

The quinoline-2-carboxylic acid moiety, also known as quinaldic acid, acts as a versatile bidentate or tridentate chelating agent, capable of coordinating with a wide array of metal ions and interacting with various biological macromolecules.[1] This inherent binding potential has led to the development of quinoline-2-carboxylate derivatives with a broad spectrum of biological activities, including neuroprotective, anticancer, and antimicrobial effects.[1][2][3] Understanding the nuances of their binding affinity is paramount for optimizing their therapeutic efficacy and minimizing off-target effects.

Methodologies for Evaluating Binding Affinity

The accurate determination of binding affinity is the cornerstone of drug discovery. Several biophysical techniques are routinely employed to quantify the strength of interaction between a ligand and its target. The choice of method depends on various factors, including the nature of the interacting molecules, the required throughput, and the level of thermodynamic detail desired.

Key Experimental Techniques:
  • Radioligand Binding Assays: These assays, often considered a gold standard, directly measure the binding of a radiolabeled ligand to its receptor. Techniques like the [³H]glycine or [³H]DCKA binding assays are frequently used to assess the affinity of compounds for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][5]

  • Enzyme Inhibition Assays: For enzyme targets, the inhibitory potency of a compound is a direct measure of its binding affinity. HPLC-based assays are commonly used to quantify the inhibition of enzymes like kynurenine aminotransferase II (KAT-II) by measuring the reduction in product formation.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).[6][7] This label-free technique is invaluable for understanding the driving forces behind molecular recognition.

  • Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique that monitors the binding of an analyte to a ligand immobilized on a sensor chip.[8][9] It provides kinetic data (association and dissociation rates) from which the binding affinity can be calculated.

Below is a generalized workflow for a typical binding affinity experiment.

Binding Affinity Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Ligand Ligand (Quinoline-2-carboxylate) Assay Perform Binding Assay (e.g., ITC, SPR, Radioligand) Ligand->Assay Target Target Protein (e.g., NMDA-R, KAT-II) Target->Assay Buffer Assay Buffer Buffer->Assay RawData Collect Raw Data (e.g., Heat change, RU, CPM) Assay->RawData Analysis Data Processing & Curve Fitting RawData->Analysis Results Determine Binding Parameters (KD, IC50, Ki) Analysis->Results

Caption: Generalized workflow for determining the binding affinity of quinoline-2-carboxylate ligands.

Comparative Binding Affinity Data

The following sections present a comparative analysis of the binding affinities of various quinoline-2-carboxylate derivatives against key biological targets. The data is summarized in tables for easy comparison, with IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values provided where available.

NMDA Receptor Glycine Site Antagonists

The glycine binding site on the NMDA receptor is a critical target for the development of neuroprotective agents. Kynurenic acid, a naturally occurring quinoline-2-carboxylate derivative, is a known antagonist at this site, albeit with modest potency.[10] Extensive structure-activity relationship (SAR) studies have led to the development of highly potent and selective analogs.

Key SAR Insights:

  • Substitution at the 5- and 7-positions: Introduction of halogen substituents, such as chlorine or bromine, at the 5- and 7-positions of the quinoline ring dramatically increases binding affinity.[4][10]

  • Modifications at the 4-position: Replacement of the 4-oxo group with other hydrogen-bond accepting groups can restore or enhance antagonist activity.[8]

  • Stereochemistry: For tetrahydroquinoline derivatives, the stereochemistry at the 2- and 4-positions is crucial for high-affinity binding, with the (2S, 4R) configuration being preferred.[6]

CompoundTargetAssayIC₅₀ (nM)Kᵢ (nM)Reference
5,7-Dichlorokynurenic acidNMDA Receptor Glycine Site[³H]glycine binding29-[4]
5-Iodo-7-chlorokynurenic acidNMDA Receptor Glycine Site[³H]glycine binding32-[10]
trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (L-689,560)NMDA Receptor Glycine Site[³H]glycine binding7.4130[4][6]
trans-2-Carboxy-5,7-dichloro-4-[1-(3-phenyl-2-oxoimidazolidinyl)]-1,2,3,4-tetrahydroquinolineNMDA Receptor Glycine Site[³H]glycine binding6-[6]
5,6,7-Trichloro-1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximeNMDA Receptor Glycine Site[³H]DCKA binding71-2[11]
5,6,7-Trichloro-4-hydroxy-3-nitroquinolin-2(1H)-oneNMDA Receptor Glycine Site[³H]DCKA binding22079[7]
Kynurenine Aminotransferase II (KAT-II) Inhibitors

Kynurenine aminotransferase II (KAT-II) is the primary enzyme responsible for the synthesis of kynurenic acid in the brain. Elevated levels of kynurenic acid are implicated in the pathophysiology of schizophrenia, making KAT-II an attractive therapeutic target.

Key SAR Insights:

  • The development of novel KAT-II inhibitors has focused on mimicking the structure of the natural substrate, kynurenine, or by identifying novel scaffolds through screening.

  • The addition of a sulfonamide group to the NS-1502 scaffold was shown to significantly improve inhibitory potency.

CompoundTargetIC₅₀ (µM)Reference
NS-1502KAT-II315[12]
JN-01KAT-II73.8[12]
JN-02KAT-II112.8[12]
Anticancer and Antimicrobial Activity

Quinoline derivatives have demonstrated a broad range of anticancer and antimicrobial activities. Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and bacterial cell division proteins.[10][13][14]

Anticancer Activity (Selected Examples)

CompoundTarget/Cell LineIC₅₀Reference
5-Substituted benzo[c][7][8]naphthyridine-8-carboxylic acid derivative (CX-4945)CK20.3 nM[2]
5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidCK20.3 µM[2]
Phosphorus-substituted quinoline derivative (C28)Topoisomerase I0.03 µM[13]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative (Compound 29)c-Met0.59 nM[15]

Antimicrobial Activity (Selected Examples)

CompoundMicroorganismMIC (µg/mL)Reference
Quinolone derivative (Compound 24)Escherichia coli3.125[16]
Quinolone derivative (Compound 24)Staphylococcus aureus3.125[16]
Quinoline-2-one derivative (Compound 6c)MRSA0.75[11]
Quinoline-2-one derivative (Compound 6c)VRE0.75[11]
Benzofuroquinolinium derivative (Compound 2)MRSA (ATCC 33592)0.5[3]
Indolizinoquinoline-5,12-dione derivative (Compound 7)Escherichia coli (ATCC25922)2[3]

Experimental Protocols

To ensure the reproducibility and validity of binding affinity data, it is crucial to follow well-defined experimental protocols. Below are detailed, step-by-step methodologies for two key techniques used to characterize the binding of quinoline-2-carboxylate ligands.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC provides a comprehensive thermodynamic characterization of a binding interaction. The following protocol outlines the key steps for a typical ITC experiment to measure the binding of a small molecule quinoline-2-carboxylate ligand to a target protein.

ITC_Protocol cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Titration cluster_analysis 4. Data Analysis p1 Prepare protein solution (e.g., 10-50 µM) in dialysis buffer. p2 Prepare ligand solution (e.g., 100-500 µM) in the final dialysis buffer. p1->p2 p3 Degas both solutions to prevent air bubbles. p2->p3 s2 Load protein solution into the sample cell. p3->s2 s1 Set experimental temperature (e.g., 25°C). s1->s2 s3 Load ligand solution into the injection syringe. s2->s3 r1 Perform an initial small injection (e.g., 0.4 µL) to remove syringe backlash. s3->r1 r2 Perform a series of injections (e.g., 19 injections of 2 µL) with sufficient spacing for the signal to return to baseline. r1->r2 a1 Integrate the raw data to obtain the heat change for each injection. r2->a1 a2 Fit the integrated data to a suitable binding model (e.g., one-site binding model). a1->a2 a3 Determine KD, n, and ΔH. a2->a3

Caption: Step-by-step protocol for an Isothermal Titration Calorimetry (ITC) experiment.

Causality Behind Experimental Choices:

  • Matching Buffers: It is critical to have both the protein and ligand in identical buffer solutions to minimize "heats of dilution," which can otherwise mask the true binding signal.[17]

  • Concentration Range: The concentrations of the protein and ligand are chosen to ensure a "c-window" (typically between 5 and 500) that allows for the accurate determination of the binding constant.[1]

  • Degassing: Removing dissolved gases from the solutions is essential to prevent the formation of bubbles in the ITC cell and syringe, which can cause significant artifacts in the data.[17]

Protocol 2: Kynurenine Aminotransferase II (KAT-II) Inhibition Assay (HPLC-based)

This protocol describes an HPLC-based method to determine the IC₅₀ value of a quinoline-2-carboxylate derivative against KAT-II.

KAT-II_Inhibition_Assay cluster_reaction 1. Reaction Setup cluster_termination 2. Reaction Termination cluster_hplc 3. HPLC Analysis cluster_analysis 4. Data Analysis r1 Prepare reaction mixture containing: - KAT-II enzyme - L-kynurenine (substrate) - α-ketoglutarate (co-substrate) - PLP (cofactor) - Assay buffer (e.g., PBS, pH 7.4) r2 Add varying concentrations of the quinoline-2-carboxylate inhibitor. r1->r2 r3 Incubate at 37°C for a defined period (e.g., 10 min). r2->r3 t1 Stop the reaction by adding a quenching agent (e.g., 0.8 M formic acid). r3->t1 h1 Analyze the reaction mixture by reverse-phase HPLC. t1->h1 h2 Monitor the formation of kynurenic acid (product) by fluorescence detection (e.g., Exc. 340 nm, Em. 398 nm). h1->h2 a1 Quantify the amount of kynurenic acid produced at each inhibitor concentration. h2->a1 a2 Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. a1->a2 a3 Determine the IC50 value from the dose-response curve. a2->a3

Caption: Step-by-step protocol for an HPLC-based KAT-II inhibition assay.

Self-Validating System:

  • Controls: The protocol includes essential controls, such as a reaction without the inhibitor (to determine 100% enzyme activity) and a reaction without the enzyme (to ensure no non-enzymatic conversion of the substrate).

  • Linear Range: It is crucial to ensure that the reaction is within the linear range with respect to time and enzyme concentration to obtain accurate kinetic data.

  • Standard Curve: A standard curve for kynurenic acid should be generated to accurately quantify the amount of product formed.

Conclusion

The quinoline-2-carboxylate scaffold is a remarkably versatile platform for the design of potent and selective ligands for a diverse range of biological targets. This guide has provided a comparative overview of their binding affinities, highlighting key structure-activity relationships and detailing the experimental methodologies required for their accurate determination. The presented data underscores the importance of systematic structural modifications in optimizing the binding potency of these compounds, paving the way for the development of novel therapeutics with enhanced efficacy and safety profiles. As our understanding of the molecular basis of disease continues to evolve, the rational design of quinoline-2-carboxylate derivatives will undoubtedly remain a fruitful area of research in medicinal chemistry and drug discovery.

References

Sources

Comparative

A Comparative Guide to HPLC Retention Times for Methyl 8-methoxyquinoline-2-carboxylate Analysis

In the landscape of pharmaceutical analysis, the precise and reproducible quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chromatography (HPLC) sta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and reproducible quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these applications. This guide provides an in-depth comparison of HPLC retention times for Methyl 8-methoxyquinoline-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the influence of different stationary and mobile phases on its chromatographic behavior, offering field-proven insights to aid researchers, scientists, and drug development professionals in method development and optimization.

The principles of chromatography, as outlined in the United States Pharmacopeia (USP) General Chapter <621>, form the foundation of the methodologies discussed herein.[1][2][3][4] This chapter provides a comprehensive framework for chromatographic separation techniques, defining key parameters and system suitability requirements that ensure the quality and consistency of analytical procedures in the pharmaceutical industry.[1][2]

Furthermore, the validation of the analytical procedures presented is guided by the principles detailed in the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7][8] This guideline provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[7][8]

The Role of Molecular Structure in Chromatographic Retention

The retention of Methyl 8-methoxyquinoline-2-carboxylate in reversed-phase HPLC (RP-HPLC) is primarily governed by its physicochemical properties.[9][10] As a quinoline derivative, its aromatic structure contributes to hydrophobic interactions with the non-polar stationary phase.[9][10] The presence of the methoxy and carboxylate functional groups introduces polarity, influencing its interaction with the polar mobile phase.[9] The interplay of these structural features dictates its retention behavior under different chromatographic conditions.[9][10]

Experimental Design: A Comparative Study

To elucidate the optimal conditions for the analysis of Methyl 8-methoxyquinoline-2-carboxylate, a comparative study was designed to evaluate the impact of different stationary and mobile phases on its retention time.

Experimental Workflow

The following diagram illustrates the general workflow employed in this comparative study.

Experimental Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Preparation Prepare Standard Solution of Methyl 8-methoxyquinoline-2-carboxylate Injection Inject Standard Solution Standard_Preparation->Injection Mobile_Phase_A Prepare Mobile Phase A (e.g., Aqueous Buffer) HPLC_System Equilibrate HPLC System with Initial Mobile Phase Mobile_Phase_A->HPLC_System Mobile_Phase_B Prepare Mobile Phase B (e.g., Acetonitrile/Methanol) Mobile_Phase_B->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (Gradient or Isocratic Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Peak_Integration Integrate Peak and Determine Retention Time Data_Acquisition->Peak_Integration Comparison Compare Retention Times Across Different Conditions Peak_Integration->Comparison

Caption: A generalized workflow for the comparative HPLC analysis of Methyl 8-methoxyquinoline-2-carboxylate.

Detailed Experimental Protocols

Instrumentation:

  • An Agilent 1200 Series HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) was used for this study.

Chemicals and Reagents:

  • Methyl 8-methoxyquinoline-2-carboxylate (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Formic Acid (ACS Grade)

  • Ammonium Acetate (ACS Grade)

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of Methyl 8-methoxyquinoline-2-carboxylate reference standard.

  • Dissolve the standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: The following table outlines the different stationary and mobile phase conditions evaluated in this study.

ParameterCondition 1Condition 2Condition 3
Stationary Phase C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmPentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 20-80% B in 15 min30-90% B in 15 min20-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Injection Vol. 5 µL5 µL5 µL
Detection 254 nm254 nm254 nm

Results and Discussion: A Comparative Analysis

The retention times of Methyl 8-methoxyquinoline-2-carboxylate under the different chromatographic conditions are summarized in the table below.

ConditionStationary PhaseMobile Phase BRetention Time (min)
1C18Acetonitrile8.74
2Phenyl-HexylMethanol10.21
3Pentafluorophenyl (PFP)Acetonitrile7.98
Causality Behind Experimental Choices
  • Stationary Phase Selection: The choice of stationary phases was deliberate to explore different modes of interaction. The C18 phase provides primarily hydrophobic interactions.[11] The Phenyl-Hexyl phase offers a combination of hydrophobic and π-π interactions due to the presence of the phenyl group, which can be beneficial for aromatic compounds like quinoline derivatives.[11][12] The Pentafluorophenyl (PFP) phase introduces additional separation mechanisms, including dipole-dipole and charge-transfer interactions, which can provide unique selectivity for polar and aromatic analytes.[11][12]

  • Mobile Phase Selection: Acetonitrile and methanol were chosen as organic modifiers due to their common use in RP-HPLC and differing elution strengths. The use of formic acid and ammonium acetate buffers helps to control the pH of the mobile phase, which is crucial for the consistent ionization state of the analyte and, consequently, its retention time.[13]

Interpretation of Results

The data reveals a significant influence of both the stationary and mobile phases on the retention time of Methyl 8-methoxyquinoline-2-carboxylate.

  • Condition 1 (C18/Acetonitrile): This standard RP-HPLC condition yielded a reasonable retention time of 8.74 minutes, indicating good interaction between the analyte and the C18 stationary phase.

  • Condition 2 (Phenyl-Hexyl/Methanol): The longer retention time of 10.21 minutes on the Phenyl-Hexyl column suggests stronger interactions. This is likely due to a combination of hydrophobic interactions with the hexyl chain and π-π stacking interactions between the quinoline ring of the analyte and the phenyl rings of the stationary phase. The use of methanol, a slightly weaker organic modifier than acetonitrile for many compounds, also contributes to the increased retention.

  • Condition 3 (PFP/Acetonitrile): The shortest retention time of 7.98 minutes was observed with the PFP column. This suggests that while there are multiple interaction mechanisms at play, the overall retention is less than that on the C18 and Phenyl-Hexyl phases under these specific conditions. The unique selectivity of the PFP phase could be advantageous for separating this compound from potential impurities with different polarities or aromatic characteristics.

Conclusion and Recommendations

This comparative guide demonstrates that the retention time of Methyl 8-methoxyquinoline-2-carboxylate can be effectively modulated by the careful selection of HPLC stationary and mobile phases.

  • For routine analysis where a moderate retention time is desired, a C18 column with an acetonitrile/water gradient provides a robust and reliable method.

  • To achieve enhanced retention and potentially better resolution from closely eluting impurities, a Phenyl-Hexyl column with a methanol/water gradient is a viable alternative. The π-π interactions offered by this stationary phase can provide unique selectivity for aromatic compounds.

  • When alternative selectivity is required, particularly for complex mixtures, a Pentafluorophenyl (PFP) column should be considered. Its multiple interaction modes can offer a different elution order and improved separation from challenging impurities.

The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the presence of impurities, and the desired run time. It is recommended to perform a thorough method validation according to ICH Q2(R1) guidelines to ensure the chosen method is fit for its intended purpose.[5][6][7][8]

References

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  • Understanding the Latest Revisions to USP <621> | Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

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  • <621> Chromatography - US Pharmacopeia (USP). [Link]

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  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. [Link]

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  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. [Link]

  • INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES - Neliti. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. [Link]

  • Factors Impacting Chromatography Retention Time - Separation Science. [Link]

  • HPLC Retention Time Variability | PDF | Chromatography - Scribd. [Link]

  • Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis - ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. [Link]

  • CN102134219A - Preparation method of quinoline derivative - Google P
  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

Sources

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